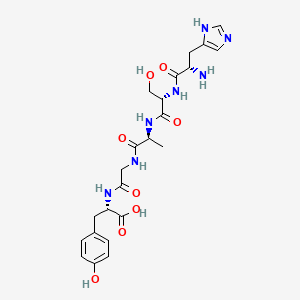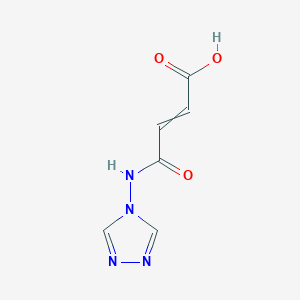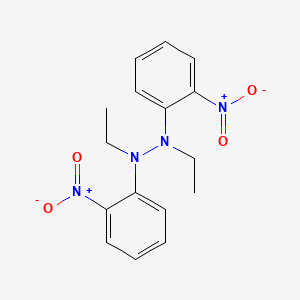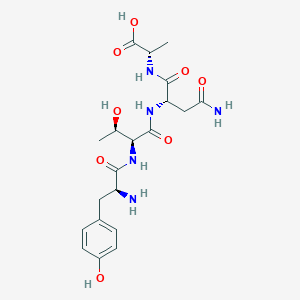
Tributyl cyclohexane-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its use as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, workability, and durability. This compound is particularly noted for its application in polylactic acid (PLA) and other bioplastics, where it helps to enhance the mechanical properties and thermal stability of the material .
Vorbereitungsmethoden
The synthesis of tributyl cyclohexane-1,2,4-tricarboxylate typically involves the esterification of cyclohexane-1,2,4-tricarboxylic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product with minimal impurities .
Analyse Chemischer Reaktionen
Tributyl cyclohexane-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different esters or other derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
Tributyl cyclohexane-1,2,4-tricarboxylate has several scientific research applications:
Chemistry: It is used as a plasticizer in the synthesis of bioplastics, particularly polylactic acid (PLA).
Biology: Research in biology may involve the use of this compound to study the effects of plasticizers on biological systems and their potential toxicity.
Medicine: While not directly used in medicine, the compound’s properties as a plasticizer can be relevant in the development of medical devices and materials that require flexibility and durability.
Wirkmechanismus
The mechanism by which tributyl cyclohexane-1,2,4-tricarboxylate exerts its effects as a plasticizer involves its ability to intercalate between polymer chains. This intercalation reduces intermolecular forces, allowing the polymer chains to move more freely. As a result, the material becomes more flexible and less brittle .
Vergleich Mit ähnlichen Verbindungen
Tributyl cyclohexane-1,2,4-tricarboxylate can be compared with other plasticizers such as:
Dioctyl phthalate (DOP): A widely used plasticizer known for its effectiveness but also associated with environmental and health concerns.
Diisononyl phthalate (DINP): Another common plasticizer with similar applications but different toxicity profiles.
Triethyl citrate (TEC): A biobased plasticizer used in food packaging and medical applications due to its low toxicity.
This compound is unique in its specific application to bioplastics like PLA, where it offers a balance of performance and environmental benefits .
Eigenschaften
CAS-Nummer |
650622-23-4 |
|---|---|
Molekularformel |
C21H36O6 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
tributyl cyclohexane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C21H36O6/c1-4-7-12-25-19(22)16-10-11-17(20(23)26-13-8-5-2)18(15-16)21(24)27-14-9-6-3/h16-18H,4-15H2,1-3H3 |
InChI-Schlüssel |
HUTIXMKLGMBSPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CCC(C(C1)C(=O)OCCCC)C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone](/img/structure/B15169354.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B15169360.png)
![2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid](/img/structure/B15169363.png)
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)

![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)


